molecular formula C28H27NO6 B13400128 Fmoc-3-hydroxymethyl-Tyr(isopropylidene ketal)-OH

Fmoc-3-hydroxymethyl-Tyr(isopropylidene ketal)-OH

Cat. No.: B13400128
M. Wt: 473.5 g/mol
InChI Key: DVEGPXAHQDWTBY-UHFFFAOYSA-N
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Description

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is a synthetic organic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The presence of the benzo[1,3]dioxin moiety adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

    Formation of the Benzo[1,3]dioxin Moiety: The benzo[1,3]dioxin ring is introduced through a series of reactions involving the appropriate starting materials and reagents.

    Coupling Reactions: The protected amino acid is then coupled with the benzo[1,3]dioxin derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxin moiety.

    Reduction: Reduction reactions can be performed on the benzo[1,3]dioxin ring to modify its chemical properties.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: The Fmoc group is typically removed using piperidine in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the benzo[1,3]dioxin ring.

    Reduction: Reduced derivatives of the benzo[1,3]dioxin ring.

    Substitution: Deprotected amino acid ready for further functionalization.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to the Fmoc protecting group.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development:

Industry

    Biotechnology: Used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The benzo[1,3]dioxin moiety may interact with other molecules through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Fmoc-amino)-3-phenylpropionic acid: Similar structure but with a phenyl group instead of the benzo[1,3]dioxin moiety.

    (S)-2-(Boc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid: Uses a Boc protecting group instead of Fmoc.

Uniqueness

  • The presence of the benzo[1,3]dioxin moiety provides unique chemical properties, such as increased stability and potential for specific interactions.
  • The Fmoc group allows for easy removal under mild conditions, making it suitable for peptide synthesis.

Properties

IUPAC Name

3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEGPXAHQDWTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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